A Comprehensive Technical Guide to 2-Chloropyrimidine-5-boronic Acid for Advanced Synthesis
A Comprehensive Technical Guide to 2-Chloropyrimidine-5-boronic Acid for Advanced Synthesis
This in-depth guide serves as a technical resource for researchers, scientists, and professionals in drug development on the strategic utilization of 2-Chloropyrimidine-5-boronic acid. We will explore its fundamental properties, synthesis, and critical applications, with an emphasis on providing actionable insights and robust protocols.
Introduction: The Strategic Importance of 2-Chloropyrimidine-5-boronic acid
In the landscape of modern medicinal chemistry and organic synthesis, heterocyclic boronic acids are indispensable. 2-Chloropyrimidine-5-boronic acid, in particular, has risen as a versatile and valuable building block. Its distinct electronic and structural characteristics, featuring a halogenated, electron-deficient pyrimidine ring coupled with a reactive boronic acid moiety, facilitate a wide array of chemical transformations. This guide will elucidate the principles behind its utility and furnish the technical foundation for its effective application in research and development.
Part 1: Core Properties and Specifications
A comprehensive understanding of a reagent's physicochemical properties is fundamental to its successful deployment in synthesis.
Chemical Identity
-
Chemical Name: 2-Chloropyrimidine-5-boronic acid[1]
Physicochemical Data
| Property | Value | Source(s) |
| Appearance | White to off-white solid or powder | [2] |
| Purity | ≥95% | [1] |
| Solubility | Sparingly soluble in water. | [2] |
| Storage Conditions | Recommended storage at 2° to 8°C. Should be stored in a cool, dry place in a tightly sealed container under an inert atmosphere. | [2][5] |
Expert Insight: The compound's sensitivity to moisture necessitates handling and storage under an inert atmosphere to prevent hydrolysis and degradation of the boronic acid group. It is incompatible with strong oxidizing agents and bases.[2]
Part 2: Synthesis and Mechanism
The synthesis of 2-Chloropyrimidine-5-boronic acid is a multi-step process requiring precise control over reaction conditions. A common and reliable synthetic pathway is detailed below.
Synthetic Pathway Overview
The synthesis typically commences from a commercially available pyrimidine derivative. A prevalent method involves a lithium-halogen exchange on a dihalogenated pyrimidine, followed by borylation.
Caption: A common synthetic route for 2-Chloropyrimidine-5-boronic acid.
Detailed Synthetic Protocol
This protocol is adapted from established methodologies, with a focus on safety and reproducibility.[6][7]
-
Materials:
-
5-Bromo-2-chloropyrimidine
-
Anhydrous Tetrahydrofuran (THF) and Toluene
-
n-Butyllithium (n-BuLi) in hexanes (1.6 M)
-
Triisopropyl borate
-
1N Hydrochloric acid (HCl)
-
Diethyl ether
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Under an argon atmosphere, dissolve 5-bromo-2-chloropyrimidine (1.0 g, 5.170 mmol) in a solvent mixture of THF and toluene (25 mL, 4:1 v/v).[6][7]
-
Slowly add n-BuLi (3.87 mL, 5.61 mmol) dropwise while maintaining the temperature at -78 °C.[6][7]
-
Slowly add triisopropyl borate, and allow the reaction to proceed.
-
After the reaction is complete, dilute the mixture with ice water, return it to room temperature, and stir for 1 hour.[6][7]
-
Acidify the aqueous phase to a pH of 2-3 with 1N HCl and extract with ethyl acetate.[6][7]
-
Combine all organic phases, dry with anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-chloropyrimidin-5-ylboronic acid as a white solid.[6][7]
-
Trustworthiness through Self-Validation: The success of this protocol is contingent on the stringent exclusion of water and atmospheric oxygen, which can inactivate the organolithium intermediate and lead to unwanted side reactions. The use of anhydrous solvents and maintaining an inert atmosphere are therefore critical. Low-temperature control is essential to manage the exothermic nature of the reactions and ensure selectivity.
Part 3: Applications in Suzuki-Miyaura Cross-Coupling
2-Chloropyrimidine-5-boronic acid is a key coupling partner in Suzuki-Miyaura reactions, a fundamental method for carbon-carbon bond formation.
Mechanistic Considerations
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoborane and an organohalide. The 2-chloropyrimidine moiety of the title compound acts as the electrophilic partner in this catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol: Synthesis of a Biaryl Compound
This protocol illustrates the application of 2-Chloropyrimidine-5-boronic acid in a representative Suzuki-Miyaura coupling reaction.
-
Materials:
-
2-Chloropyrimidine-5-boronic acid
-
Aryl bromide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)
-
-
Procedure:
-
In a flame-dried Schlenk flask, combine 2-Chloropyrimidine-5-boronic acid (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base.[8]
-
Add the palladium catalyst.[8]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[8]
-
Add the degassed solvent system.[8]
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.[8]
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform a standard aqueous workup, followed by extraction with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.
-
Expertise in Action: The choice of catalyst, ligand, base, and solvent is crucial and often requires optimization for specific substrates. The base is necessary to activate the boronic acid for transmetalation.[9] Degassing the solvents is vital to prevent the oxidation and deactivation of the Pd(0) catalyst.
Part 4: Safety, Handling, and Storage
Adherence to proper safety, handling, and storage protocols is essential to maintain the integrity of 2-Chloropyrimidine-5-boronic acid and ensure the safety of laboratory personnel.
-
Safety: This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[5][10] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10] All handling should be conducted in a well-ventilated fume hood.[10]
-
Handling: Due to its potential to hydrolyze, handle under an inert atmosphere (e.g., argon or nitrogen) whenever possible. Avoid the formation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][10] For long-term stability, refrigeration at 2-8°C is recommended.[5]
Conclusion
2-Chloropyrimidine-5-boronic acid is a potent and adaptable building block in the field of organic synthesis. Its effective use is predicated on a solid understanding of its chemical properties, meticulous execution of synthetic protocols, and a steadfast commitment to safety. This guide has provided a thorough overview to empower researchers in their endeavors to construct novel molecular entities.
References
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2-Chloropyrimidine-5-boronic acid. Pharmaffiliates. [Link]
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2-Chloropyrimidine-5-boronic acid, 96%. Fisher Scientific. [Link]
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2-CHLOROPYRIMIDINE. Organic Syntheses. [Link]
-
Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
-
2-Chloropyridine-5-boronic acid. PubChem. [Link]
-
5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
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- 1. 2-Chloropyrimidine-5-boronic acid, 96% | Fisher Scientific [fishersci.ca]
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